![molecular formula C12H12N4O3S B14404894 N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide CAS No. 89565-41-3](/img/structure/B14404894.png)
N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide is a complex organic compound with the molecular formula C12H12N4O3S. This compound is characterized by the presence of a hydrazinesulfonyl group attached to a phenyl ring, which is further connected to a pyridine-3-carboxamide moiety. It is a derivative of pyridine and has significant applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-(hydrazinesulfonyl)benzoic acid with pyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of magnetically recoverable catalysts has also been explored to facilitate the synthesis of pyridine derivatives .
化学反応の分析
Types of Reactions
N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
科学的研究の応用
N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Isonicotinamide: An isomer of nicotinamide with a similar pyridine-carboxamide structure.
Pyrazinamide: A pyrazine derivative used as an anti-tubercular agent.
Uniqueness
N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide is unique due to the presence of the hydrazinesulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
特性
CAS番号 |
89565-41-3 |
|---|---|
分子式 |
C12H12N4O3S |
分子量 |
292.32 g/mol |
IUPAC名 |
N-[4-(hydrazinesulfonyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H12N4O3S/c13-16-20(18,19)11-5-3-10(4-6-11)15-12(17)9-2-1-7-14-8-9/h1-8,16H,13H2,(H,15,17) |
InChIキー |
ULCSFLXOAUZACC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


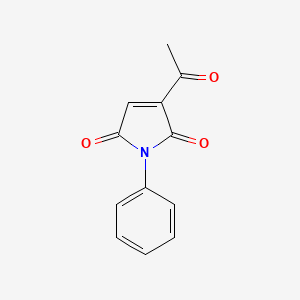
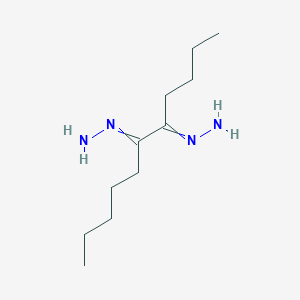
![N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide](/img/structure/B14404820.png)
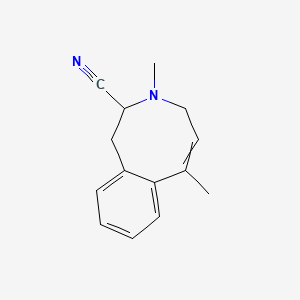
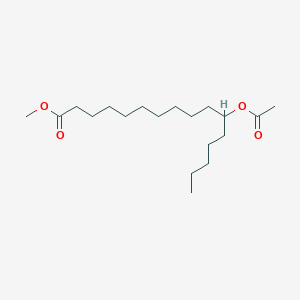
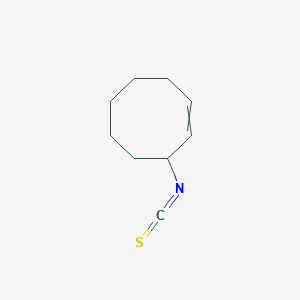

![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(2,4,5-trimethylphenyl)urea](/img/structure/B14404851.png)
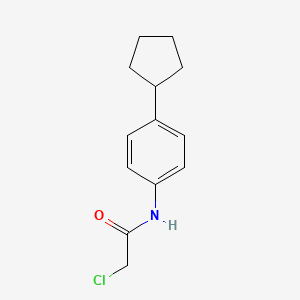

![Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B14404860.png)
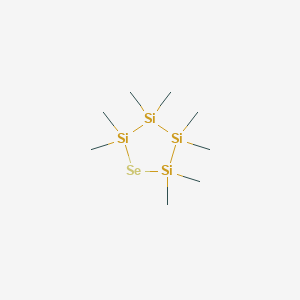
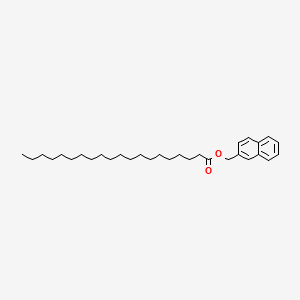
![2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14404900.png)
